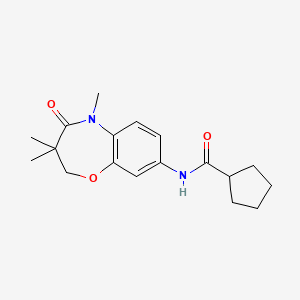

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide

描述

N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide is a benzoxazepine derivative characterized by a 1,5-benzoxazepin core substituted with three methyl groups at positions 3, 3, and 5, a ketone at position 4, and a cyclopentanecarboxamide moiety at position 6. The cyclopentanecarboxamide substituent distinguishes it from structurally related analogs, influencing its physicochemical and pharmacological properties.

属性

IUPAC Name |

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-18(2)11-23-15-10-13(8-9-14(15)20(3)17(18)22)19-16(21)12-6-4-5-7-12/h8-10,12H,4-7,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMBRLRTNFLZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3CCCC3)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the benzoxazepine ring, followed by the introduction of the cyclopentanecarboxamide group under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce the compound on a larger scale.

化学反应分析

Types of Reactions

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

科学研究应用

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional nuances of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide can be elucidated by comparing it to two closely related derivatives:

Structural Analogues and Substituent Effects

The benzoxazepin core is conserved across all analogs, but the substituent at position 8 determines key differences:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Type | Substituent Structure |

|---|---|---|---|---|---|

| This compound (Target Compound) | Not Provided | C₁₇H₂₁N₂O₃* | 301.36 g/mol | Cycloalkyl carboxamide | Cyclopentane-linked carboxamide |

| 2-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide | 921868-04-4 | C₁₆H₂₂N₂O₃ | 290.36 g/mol | Aliphatic carboxamide | Branched methyl-propanamide |

| 2-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide | 921560-25-0 | C₂₀H₁₉F₃N₂O₃ | 392.37 g/mol | Aromatic carboxamide (CF₃-substituted) | Benzamide with trifluoromethyl group |

*Calculated molecular formula based on structural analysis.

Key Differences and Implications

Substituent Bulk and Lipophilicity: The target compound’s cyclopentanecarboxamide introduces moderate steric bulk and lipophilicity (predicted LogP ~2.5–3.0), balancing membrane permeability and aqueous solubility. The trifluoromethyl-benzamide analog (C₂₀H₁₉F₃N₂O₃) exhibits higher lipophilicity (LogP ~3.5–4.0) due to the aromatic ring and electron-withdrawing CF₃ group, which may improve target binding but increase metabolic stability risks .

The propanamide’s linear chain offers greater rotational freedom, which could reduce binding specificity. The benzamide’s rigid aromatic system may enforce a planar orientation, favoring π-π stacking with target proteins .

Synthetic Accessibility :

- The cyclopentanecarboxamide group requires coupling of cyclopentanecarboxylic acid to the benzoxazepin amine, a step that may involve activating reagents like HATU or EDCI.

- The trifluoromethyl-benzamide derivative likely employs a benzoyl chloride intermediate, introducing challenges in handling moisture-sensitive reagents .

Hypothetical Pharmacological Relevance

While explicit biological data are unavailable in the provided evidence, structural trends suggest:

- The target compound ’s cycloalkyl substituent may optimize pharmacokinetic properties (e.g., oral bioavailability) compared to the more polar propanamide or highly lipophilic benzamide.

- The trifluoromethyl-benzamide ’s aromaticity and electron-deficient CF₃ group could enhance binding to targets requiring charge-transfer interactions, such as kinase ATP-binding pockets .

生物活性

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzoxazepine ring and a cyclopentanecarboxamide moiety. Its molecular formula is with a molecular weight of 414.5 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4S |

| Molecular Weight | 414.5 g/mol |

| CAS Number | 921903-48-2 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The compound's structural features enable it to bind effectively to these targets, potentially modulating their activity.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors that regulate cellular signaling processes.

Biological Activity and Case Studies

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in animal models by modulating cytokine production.

- Cytotoxicity : In vitro studies suggest cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Case Study: Anticancer Activity

A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the benzoxazepine ring or modifications to the cyclopentanecarboxamide moiety can significantly influence its pharmacological properties.

Key Findings

- Substituent Effects : The presence of specific functional groups can enhance binding affinity to target enzymes or receptors.

- Ring Modifications : Alterations in the benzoxazepine structure may improve selectivity and reduce off-target effects.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide?

- Methodology : Synthesis typically involves multi-step heterocyclic chemistry. For example, the benzoxazepine core can be constructed via cyclization of a substituted 2-aminophenol derivative with a ketone or aldehyde under acidic conditions. The cyclopentanecarboxamide moiety is introduced via amide coupling (e.g., using HATU or EDCI as coupling agents). Optimize reaction conditions (temperature, solvent) based on analogs like 3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide, where yields improved with DMF as solvent and 60°C .

- Key Challenges : Steric hindrance from the 3,3,5-trimethyl groups may reduce cyclization efficiency. Monitor intermediates via LC-MS and TLC.

Q. How can the crystal structure of this compound be determined to confirm its stereochemistry?

- Methodology : Use single-crystal X-ray diffraction (SCXRD). Crystallize the compound in a solvent system (e.g., methanol/dichloromethane) and collect diffraction data using a synchrotron or in-house diffractometer. Refine the structure using SHELXL, which is robust for small-molecule crystallography despite its historical limitations in handling twinned data or high-resolution macromolecules .

- Validation : Compare bond lengths/angles with similar benzoxazepine derivatives (e.g., PubChem entries for related structures) to ensure geometric consistency .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodology :

- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to assess purity (>95% by area under the curve).

- NMR : Confirm substituent positions via - and -NMR. For example, the methyl groups at positions 3,3,5 should show distinct singlet peaks in -NMR, while the cyclopentane carboxamide carbonyl appears ~168 ppm in -NMR .

- Elemental Analysis : Validate empirical formula (e.g., CHNO).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace cyclopentane with cyclohexane or alter methyl groups) and test in biological assays (e.g., kinase inhibition or GPCR binding).

- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, steric parameters) with activity. For example, analogs with bulkier substituents showed reduced solubility but increased target affinity in related benzodiazepine derivatives .

- Contradictions : Some studies report conflicting SAR trends due to off-target effects; orthogonal assays (e.g., SPR, cellular thermal shift) are recommended to validate target engagement .

Q. What strategies resolve discrepancies in solubility and bioavailability predictions for this compound?

- Methodology :

- Experimental Solubility : Perform shake-flask assays in PBS (pH 7.4) and compare with computational predictions (e.g., COSMO-RS or Abraham model).

- Permeability : Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption. If solubility < 10 µg/mL, consider prodrug approaches (e.g., esterification of the carboxamide) .

- Case Study : A structurally similar compound (3,4-difluoro analog) showed 3-fold higher solubility in PEG-400/water mixtures, suggesting formulation optimization as a mitigation strategy .

Q. How should researchers address conflicting data in metabolic stability assays across species?

- Methodology :

- In Vitro Assays : Compare microsomal stability (human vs. rodent) and identify major metabolites via LC-HRMS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Data Interpretation : Species-specific CYP expression (e.g., higher CYP2C19 in humans) may explain discrepancies. Cross-validate with in silico tools like StarDrop or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。